molecular formula C9H13Cl2F3N4 B2752193 N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride CAS No. 1448850-53-0

N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride

Cat. No. B2752193
CAS RN: 1448850-53-0
M. Wt: 305.13
InChI Key: CJMQUKOOIIWNPW-QYCVXMPOSA-N
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Description

“N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride” is a complex chemical compound used extensively in scientific research due to its diverse applications. This compound plays a vital role in various fields, including pharmaceuticals, organic synthesis, and biochemical studies. The molecular formula of this compound is C9H12ClF3N4 .


Synthesis Analysis

The synthesis of such compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The molecular weight of this compound is 268.67 , and its average mass is 305.128 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely influenced by the pyrrolidine ring and its derivatives . The structure–activity relationship (SAR) of the studied compounds is also an important aspect of the chemical reactions analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Pyrimidine Derivatives : New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized using optimized Buchwald-Hartwig amination conditions. These compounds, synthesized from corresponding amines, have moderate to good yields and are significant for preparing new heterocyclic compounds. The structures were confirmed via FT-NMR, FT-IR, and elemental analysis (El-Deeb, Ryu, & Lee, 2008).

Development of Pyrrolo[2,3-d]pyrimidines : The synthesis of novel pyrrolo[2,3-d]pyrimidines involves initial substitution followed by Suzuki coupling, showcasing a cost-effective method for generating N-arylated pyrimidin-4-amine analogs. This process leverages commercially sourced dichloropyrimidines and 2-amino-6-trifluoromethylpyridine, leading to the production of various novel pyrimidine derivatives confirmed by 1H NMR, 13C NMR, and MS analysis (Ravi Shankar, Vijayakumar, Sivaramakrishnan, & Manohar, 2021).

Biological Activity

Antihypertensive Activity : Compounds related to the structure of N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride have been evaluated for antihypertensive activity. Notably, certain 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives demonstrated the ability to lower blood pressure to normotensive levels in spontaneously hypertensive rats, indicating potential for therapeutic application (Bennett et al., 1981).

properties

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-3-8(15-5-14-7)16-6-1-2-13-4-6;;/h3,5-6,13H,1-2,4H2,(H,14,15,16);2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMQUKOOIIWNPW-QYCVXMPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=NC(=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC2=NC=NC(=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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